

Application of Pd(II) meso-Tetraphenyltetrabenzoporphyrin in Organic Synthesis

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Compound of Interest

Compound Name: Pd(II)TPBP

Cat. No.: B15551360

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Introduction

Palladium(II) meso-tetraphenyltetrabenzoporphyrin, hereafter referred to as **Pd(II)TPBP**, is a robust and versatile catalyst in modern organic synthesis. Its unique structure, featuring a palladium(II) ion coordinated within a highly conjugated and sterically defined tetrabenzoporphyrin macrocycle, imparts distinct catalytic properties. This document provides detailed application notes and protocols for the use of **Pd(II)TPBP** and analogous palladium porphyrin complexes in key organic transformations, including Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These methodologies are of significant interest to researchers in medicinal chemistry, materials science, and drug development for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryls, vinylarenes, and polyolefins. Palladium porphyrin complexes have demonstrated efficacy as catalysts in these transformations, often in aqueous media, contributing to greener synthetic routes.

Application Notes:

Palladium porphyrin complexes, such as water-soluble derivatives, have been successfully employed as catalyst precursors for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid.^[1] These reactions can be performed under aerobic conditions in neat water, offering a significant advantage in terms of environmental impact and operational simplicity.^[1] The catalyst loading is typically low, in the range of 0.1 mol%, and the reactions proceed to give high to quantitative yields of the coupled products.^[1] A variety of functional groups on the aryl bromide substrate are well-tolerated.

Quantitative Data Summary (for a water-soluble Pd(II) porphyrin catalyst):^[1]

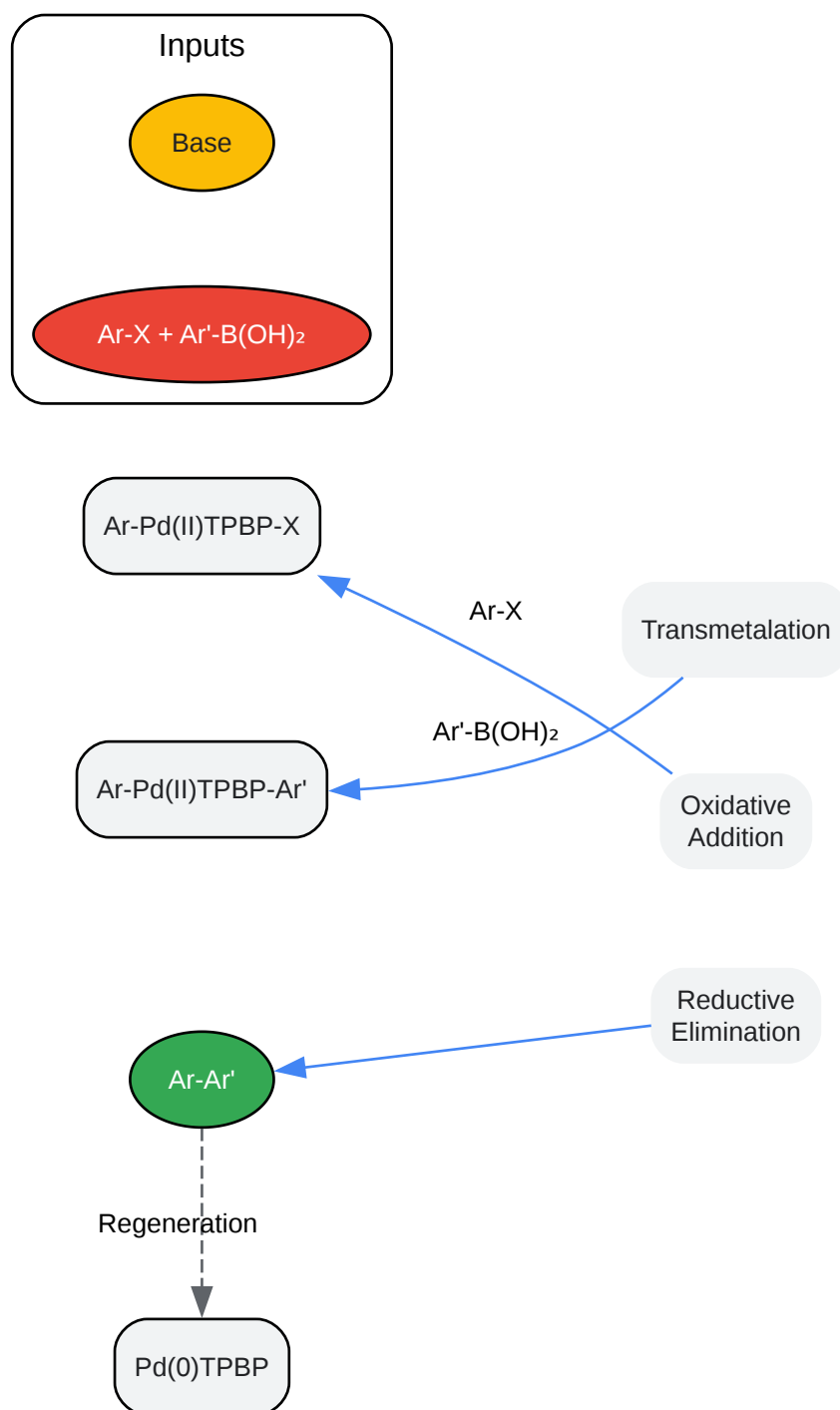
Entry	Aryl Bromide	Product Yield (%)	Catalyst Loading (mol%)
1	4-Bromoacetophenone	98	0.1
2	4-Bromobenzonitrile	95	0.1
3	4-Bromonitrobenzene	99	0.1
4	4-Bromoanisole	85	0.1
5	Bromobenzene	80	0.1

Experimental Protocol (Representative for a water-soluble Pd(II) porphyrin catalyst):^[1]

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- **Catalyst Addition:** Add the water-soluble palladium(II) porphyrin catalyst (0.001 mmol, 0.1 mol%).
- **Solvent:** Add 5 mL of deionized water.
- **Reaction Conditions:** The reaction mixture is stirred vigorously and heated to 100 °C under an air atmosphere for 4 hours.

- Work-up: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle for Suzuki-Miyaura Reaction:



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by Pd(II)TPBP.

Heck Cross-Coupling

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. Immobilized palladium porphyrin complexes have been developed as reusable and highly efficient catalysts for this transformation.

Application Notes:

A novel Heck reaction catalyst comprising a palladium(II) complex of meso-tetra(p-hydroxyphenyl)porphyrin immobilized on polystyrene microspheres has been shown to be a highly efficient heterogeneous catalyst for the cross-coupling of aryl iodides with ethyl acrylate. [2] This catalyst demonstrates excellent activity, with product yields reaching up to 99.8% at a low catalyst loading of 0.1%. [2] A significant advantage of this system is the ease of catalyst recovery and its reusability for multiple reaction cycles without a significant loss of activity. [2]

Quantitative Data Summary (for an immobilized Pd(II) porphyrin catalyst): [2]

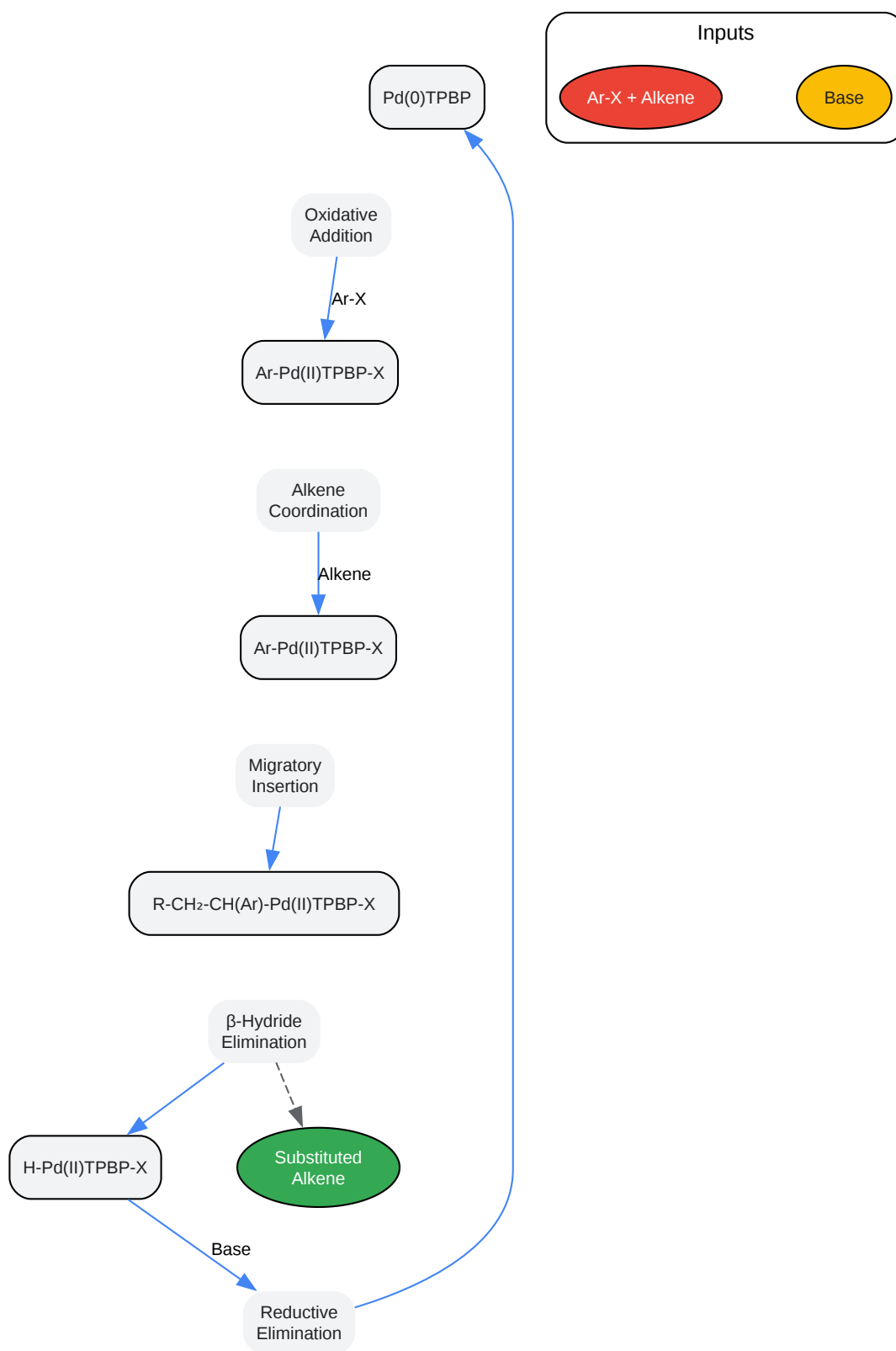
Entry	Aryl Halide	Alkene	Product Yield (%)	Catalyst Loading (%)
1	Iodobenzene	Ethyl acrylate	99.8	0.1
2	4-Iodotoluene	Ethyl acrylate	98.5	0.1
3	4-Iodoanisole	Ethyl acrylate	97.2	0.1

Experimental Protocol (Representative for an immobilized Pd(II) porphyrin catalyst): [2]

- **Reaction Setup:** In a sealed tube, combine the aryl iodide (1.0 mmol), ethyl acrylate (1.5 mmol), and triethylamine (1.5 mmol) as the base.
- **Catalyst Addition:** Add the immobilized palladium(II) porphyrin catalyst (0.01 g, corresponding to 0.1 mol% Pd).
- **Solvent:** Add 5 mL of a suitable solvent such as DMF or NMP.
- **Reaction Conditions:** The tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.

- **Work-up:** After cooling to room temperature, the catalyst is separated by filtration. The filtrate is diluted with water and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
- **Purification:** The crude product is purified by flash chromatography on silica gel.

Catalytic Cycle for Heck Reaction:



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Caption: Catalytic cycle for the Heck cross-coupling reaction catalyzed by **Pd(II)TPBP** .

Sonogashira Cross-Coupling

The Sonogashira coupling provides a powerful means to synthesize conjugated enynes and arylalkynes by reacting terminal alkynes with aryl or vinyl halides. Palladium porphyrin complexes can serve as effective catalysts for this transformation.

Application Notes:

While specific data for **Pd(II)TPBP** in Sonogashira coupling is not readily available in the literature, the general applicability of palladium porphyrin complexes in this reaction is well-established.[3][4] These reactions typically proceed under mild conditions and are tolerant of a wide range of functional groups. The use of a copper co-catalyst is common, although copper-free methodologies have also been developed to avoid the formation of alkyne homocoupling byproducts.

Quantitative Data Summary (Representative for Palladium-Catalyzed Sonogashira Couplings):

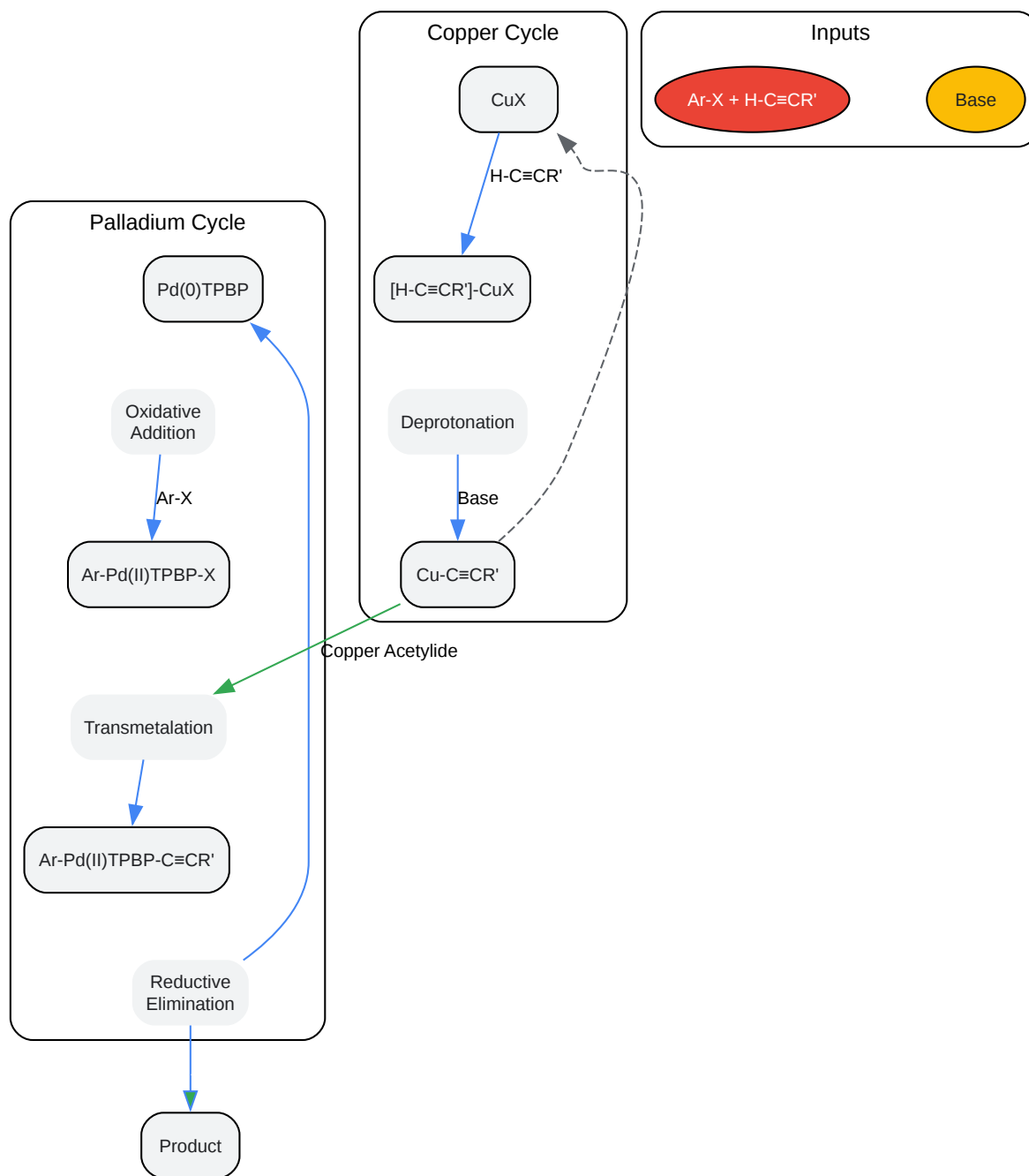
Entry	Aryl Halide	Terminal Alkyne	Product Yield (%)	Catalyst System
1	Iodobenzene	Phenylacetylene	97	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI
2	4-Iodoanisole	Phenylacetylene	95	$\text{Pd}(\text{OAc})_2$ / PPh_3 / CuI
3	4-Bromobenzaldehyde	1-Hexyne	88	$\text{Pd}(\text{PPh}_3)_4$ / CuI
4	1-Iodonaphthalene	Trimethylsilylacetylene	92	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI

Experimental Protocol (General, adaptable for **Pd(II)TPBP**):

- Reaction Setup: A Schlenk flask is charged with the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), and a copper(I) salt (e.g., CuI , 2-5 mol%).

- **Catalyst Addition:** The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). **Pd(II)TPBP** (0.5-2 mol%) is then added.
- **Solvent and Base:** Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol) are added via syringe.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) until the starting materials are consumed (monitored by TLC or GC).
- **Work-up:** The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.
- **Purification:** The crude product is purified by column chromatography.

Catalytic Cycle for Sonogashira Reaction:



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Caption: Catalytic cycles for the Sonogashira cross-coupling reaction involving **Pd(II)TPBP**.

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References

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